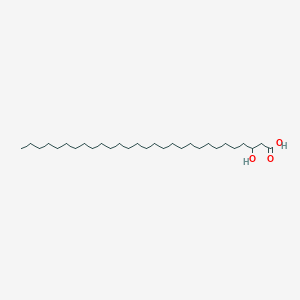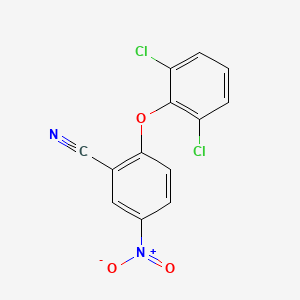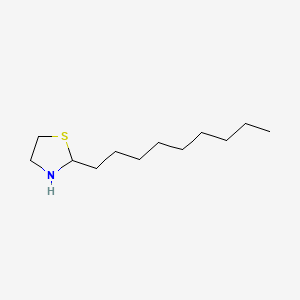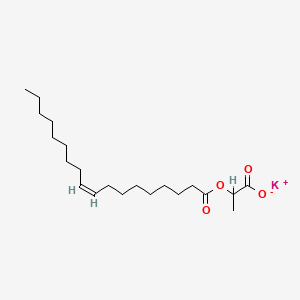![molecular formula C19H18FN3O2 B12642483 1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione CAS No. 920284-62-4](/img/structure/B12642483.png)
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a complex organic compound that features a fluorophenyl group, a piperazine ring, and an indole-2,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole-2,3-dione core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the attachment of the fluorophenyl group, which can be introduced through a Friedel-Crafts alkylation reaction using a fluorophenyl methyl halide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Catalysts and other additives may also be employed to enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The indole-2,3-dione moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the indole-2,3-dione can yield indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-Fluorophenyl)methyl]-1H-indole-2,3-dione: Lacks the piperazine ring, which may affect its biological activity.
1-[(2-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which can influence its reactivity and interactions.
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-3-one: Lacks the 2,3-dione moiety, potentially altering its chemical properties.
Uniqueness
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is unique due to the combination of its fluorophenyl, piperazine, and indole-2,3-dione moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
920284-62-4 |
|---|---|
Fórmula molecular |
C19H18FN3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione |
InChI |
InChI=1S/C19H18FN3O2/c20-14-5-2-1-4-13(14)12-23-16-7-3-6-15(17(16)18(24)19(23)25)22-10-8-21-9-11-22/h1-7,21H,8-12H2 |
Clave InChI |
USKKVFYQTAOTKH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


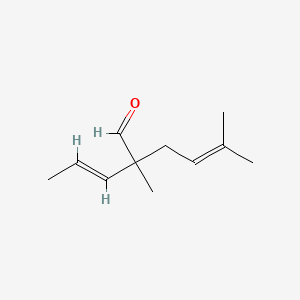

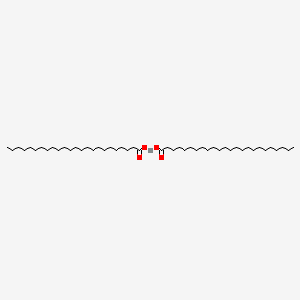
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)


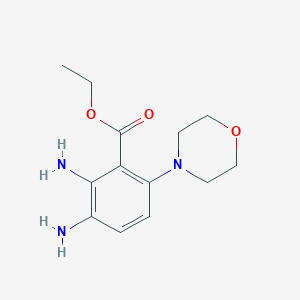

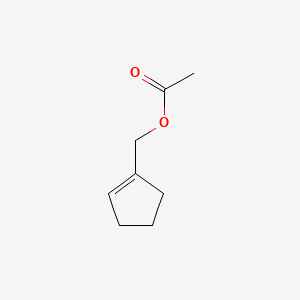
![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
